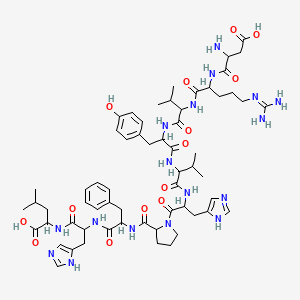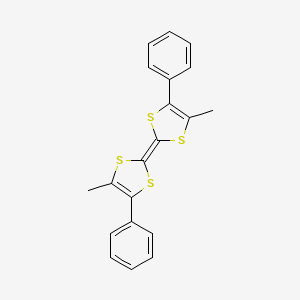
Copper(I) cyanide-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(I) cyanide-15N is an isotopically labeled compound with the molecular formula CuC15N. It is a variant of copper(I) cyanide where the nitrogen atom is enriched with the 15N isotope. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(I) cyanide-15N can be synthesized by dissolving copper containing the 15N isotope in a solution containing cyanide ions. The reaction typically involves the following steps:
- Dissolution of copper in a cyanide solution.
- Appropriate treatment and crystallization steps to isolate the this compound .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of isotopically enriched nitrogen sources and controlled reaction conditions to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(I) cyanide-15N undergoes various types of chemical reactions, including:
Oxidation: Copper(I) cyanide can be oxidized to copper(II) cyanide under specific conditions.
Reduction: It can be reduced back to metallic copper.
Substitution: Copper(I) cyanide can participate in substitution reactions where the cyanide ion is replaced by other ligands
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or hydrogen gas.
Substitution Reagents: Various ligands like phosphines, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield copper(II) cyanide, while substitution reactions can produce various copper-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Copper(I) cyanide-15N is used in a wide range of scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and in the preparation of nitriles.
Biology: In studies involving nitrogen metabolism and isotope tracing.
Industry: Used in electroplating and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of copper(I) cyanide-15N involves its interaction with molecular targets and pathways. The compound can act as a source of cyanide ions, which can inhibit various enzymes by binding to metal centers in their active sites. The isotopic labeling with 15N allows for detailed studies of nitrogen-related pathways and mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) cyanide (CuCN): The non-isotopically labeled version of the compound.
Copper(II) cyanide (Cu(CN)2): The oxidized form of copper(I) cyanide.
Potassium cyanide-15N (K15CN): Another isotopically labeled cyanide compound.
Uniqueness
Copper(I) cyanide-15N is unique due to its isotopic labeling, which allows for specific studies involving nitrogen. This makes it particularly valuable in research applications where tracing nitrogen atoms is crucial .
Eigenschaften
Molekularformel |
CCuN |
|---|---|
Molekulargewicht |
90.56 g/mol |
IUPAC-Name |
(15N)azanylidynemethane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i2+1; |
InChI-Schlüssel |
DOBRDRYODQBAMW-CGOMOMTCSA-N |
Isomerische SMILES |
[C-]#[15N].[Cu+] |
Kanonische SMILES |
[C-]#N.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


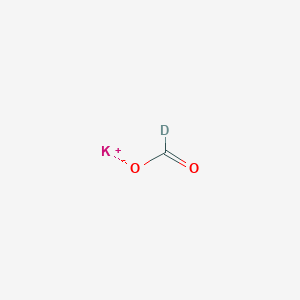


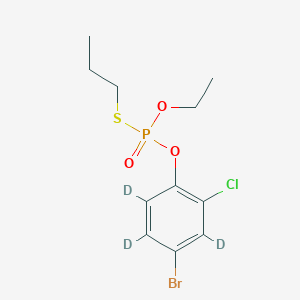




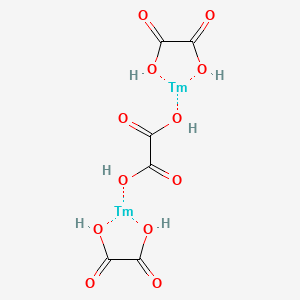
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
